molecular formula C15H14N4OS B2417669 N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea CAS No. 866042-25-3

N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea

Cat. No. B2417669
CAS RN: 866042-25-3
M. Wt: 298.36
InChI Key: UJNYZOORNPMFIX-UHFFFAOYSA-N
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Description

N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea, commonly known as BMTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMTU belongs to the class of benzothiadiazole derivatives and has been found to exhibit promising biological activities, making it a subject of interest for researchers.

Scientific Research Applications

Antiproliferative and Anticancer Properties

Compounds structurally similar to N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea have been investigated for their potential in inhibiting cancer cell growth. Urea and thiourea derivatives have demonstrated significant antiproliferative action against various cancer cell types, including Ehrlich carcinoma and K562 human leukemia cells. The effectiveness of these compounds in inhibiting DNA topoisomerases I and II-alpha, enzymes crucial in DNA replication, suggests their potential as anticancer agents (Esteves-Souza et al., 2006).

Fungicidal Applications

Some derivatives of N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea exhibit notable fungicidal properties. For instance, certain compounds have shown excellent activity against fungi like Rhizoctonia solani and Botrytis cinerea. This demonstrates the potential of these compounds in agricultural applications, particularly in protecting crops against fungal diseases (Song et al., 2008).

Antimicrobial Activity

The antimicrobial properties of these compounds are also noteworthy. Some urea derivatives have been synthesized and tested for their effectiveness against various microorganisms. Their structural characteristics and interactions, such as hydrogen bonding and π-π stacking interactions, play a significant role in their antimicrobial activity. These properties make them candidates for developing new antimicrobial agents (Zhang et al., 2017).

Photodegradation Studies

The photodegradation of urea derivatives, including those structurally related to N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea, has been studied. Understanding how these compounds degrade under light exposure is crucial in assessing their environmental impact and stability. This research is particularly relevant for their use in outdoor applications, such as in agriculture or photostable materials (Moorman et al., 1985).

properties

IUPAC Name

1-(1,2,3-benzothiadiazol-5-yl)-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-9-4-3-5-10(2)14(9)17-15(20)16-11-6-7-13-12(8-11)18-19-21-13/h3-8H,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYZOORNPMFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea

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